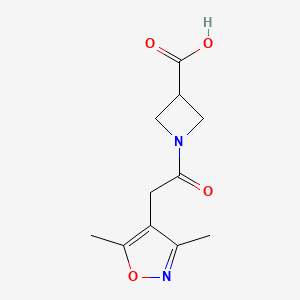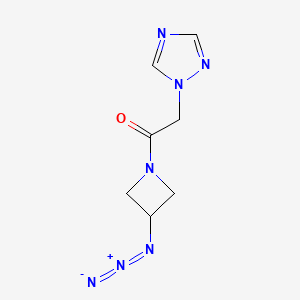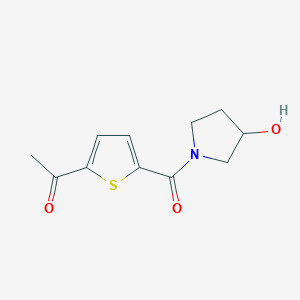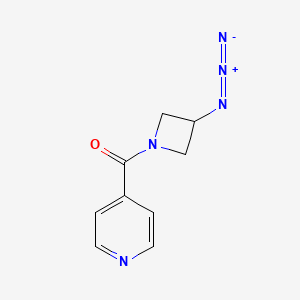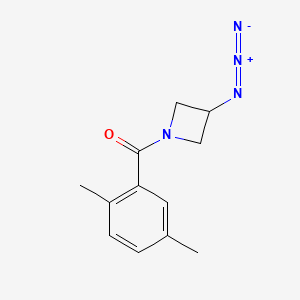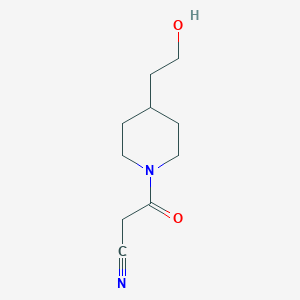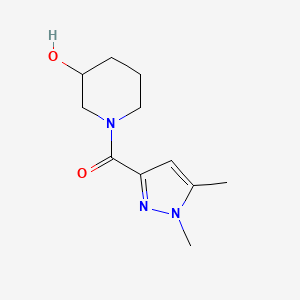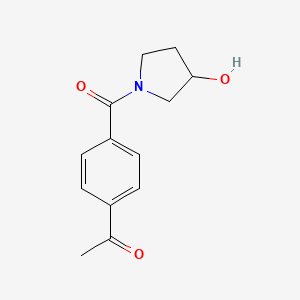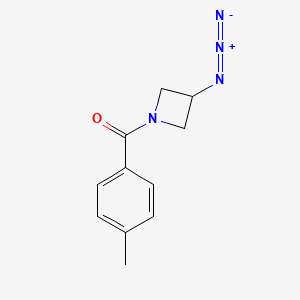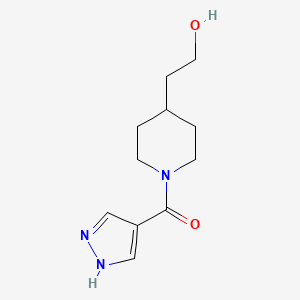
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as DFPP, is a piperidine derivative that is used in the synthesis of pharmaceuticals and other compounds. It is a versatile chemical that has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. Additionally, it has been used in the synthesis of other compounds such as dyes, polymers, and polymers with metal complexes.
Aplicaciones Científicas De Investigación
Optical Properties and Electron Donating Capability
One study examines the optical properties of a series of compounds including derivatives of pyridine with electron-donating amino groups. These compounds, which include structures related to piperidine, exhibit significant insights into their thermal, redox, and fluorescence properties. This research highlights the compound's potential in developing materials with unique optical characteristics, potentially useful in fields such as material science and photonic applications (Palion-Gazda et al., 2019).
Heterocyclic Amine Chemistry
The basicity and reactivity of heterocyclic amines, including piperidine derivatives, are subjects of study in understanding the chemical behavior of these compounds. Investigations into the electronic structure and reaction mechanisms provide foundational knowledge for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ginsburg, 1967).
Synthesis of Chiral Catalysts
Research into chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives showcases the synthesis of potential stereoselective catalysts. These catalysts, derived from the targeted chemical structure, have applications in enantioselective synthesis, an area of significant interest for pharmaceutical research and development (Tian et al., 2012).
Fluorination Chemistry
The chemical modification of pyridine and related compounds through fluorination processes, including the use of complex metal fluorides, reveals the compound's versatility in synthesizing fluorinated analogs. These fluorinated derivatives have importance in developing new materials with enhanced chemical and physical properties, including increased stability and bioavailability (Plevey et al., 1982).
Antibacterial Activity
Studies on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones highlight the compound's relevance in medicinal chemistry. By exploring its incorporation into compounds with antimicrobial properties, researchers contribute to the ongoing search for new antibacterial agents (Merugu et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 4-(piperidin-1-yl)pyridine derivatives, have been found to exhibit strong factor iia inhibition .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to inhibit specific proteins, such as serine/threonine-protein kinase b-raf .
Biochemical Pathways
Compounds with a similar structure have been found to inhibit the activity of ampk in ht-29 cells .
Pharmacokinetics
It’s worth noting that piperidine derivatives, which are structurally similar, are widely used as building blocks in synthesizing organic compounds, including medicinal products .
Result of Action
Compounds with a similar structure have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully applied for large-scale production, suggesting that they can be stable under various environmental conditions .
Propiedades
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-10(13)8-3-6-16(7-4-8)11-9(14)2-1-5-15-11/h1-2,5,8,10H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVEUFEQJJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



